

An In-depth Technical Guide to (2S,3S)-2-Methyl-1,3-pentanediol

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Compound of Interest

Compound Name: (2S,3S)-2-Methyl-1,3-pentanediol

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **(2S,3S)-2-Methyl-1,3-pentanediol**, tailored for researchers, scientists, and professionals in drug development. While this specific stereoisomer is not extensively documented in publicly available literature, this guide consolidates known information about the broader class of 2-methyl-1,3-diols and outlines plausible synthetic and analytical approaches.

Molecular Structure and Properties

(2S,3S)-2-Methyl-1,3-pentanediol is a chiral organic compound featuring two stereocenters. The "2S,3S" designation specifies the spatial arrangement of the methyl and hydroxyl groups at the second and third carbon atoms of the pentane backbone.

Physicochemical Properties

Quantitative data for **(2S,3S)-2-Methyl-1,3-pentanediol** and its related isomers are summarized in the table below. It is important to note that while some data is specific to the (2S,3S) isomer, other properties are reported for the general 2-methyl-1,3-pentanediol structure without stereochemical assignment.

Property	Value	Source
Molecular Formula	C6H14O2	PubChem[1]
Molecular Weight	118.17 g/mol	PubChem[1]
CAS Number	94953-91-0	Drugfuture[2]
IUPAC Name	(2S,3S)-2-methylpentane-1,3-diol	Drugfuture[2]
SMILES	CC--INVALID-LINK--CO">C@HO	Drugfuture[2]
XLogP3	0.6	PubChem[3]
Topological Polar Surface Area	40.5 Å ²	PubChem[3]
Boiling Point	215.8 °C at 760 mmHg (for 2-Methyl-1,3-pentanediol)	Chemsrc[3]
Density	0.958 g/cm ³ (for 2-Methyl-1,3-pentanediol)	Chemsrc[3]
Flash Point	108.5 °C (for 2-Methyl-1,3-pentanediol)	Chemsrc[3]

Spectroscopic Data

Detailed experimental spectroscopic data for the (2S,3S) stereoisomer are not readily available in the reviewed literature. The following table presents available data for the general 2-methyl-1,3-pentanediol molecule, which can serve as a reference.

Spectroscopy	Data Highlights (for 2-Methyl-1,3-pentanediol)	Source
Mass Spectrometry (EI)	Molecular Ion (m/z): 118. Key fragments and their relative intensities would be expected.	NIST WebBook[4]
^1H NMR	Spectral data for related compounds like 2-methyl-1,3-propanediol are available and would show characteristic signals for methyl, methylene, and methine protons adjacent to hydroxyl groups.	ChemicalBook[5]
^{13}C NMR	Spectral data for related compounds like 2-methyl-1,3-propanediol are available.	ChemicalBook
Infrared (IR)	A broad absorption band in the region of 3200-3600 cm^{-1} (O-H stretching) and absorptions in the 1000-1200 cm^{-1} region (C-O stretching) would be characteristic.	

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(2S,3S)-2-Methyl-1,3-pentanediol** is not explicitly described in the surveyed scientific literature. However, based on established methods for the stereoselective synthesis of 1,3-diols, a plausible synthetic route can be proposed.

Proposed Stereoselective Synthesis

The stereoselective synthesis of 1,3-diols is a well-researched area in organic chemistry, often involving aldol reactions followed by stereoselective reduction.[6][7] A potential pathway to **(2S,3S)-2-Methyl-1,3-pentanediol** could involve an asymmetric aldol reaction between

propanal and a chiral ketone equivalent, followed by a diastereoselective reduction of the resulting β -hydroxy ketone.

Step 1: Asymmetric Aldol Reaction

- Objective: To form the carbon-carbon bond between C2 and C3 with the desired (S,S) stereochemistry.
- Reagents: Propanal, a chiral auxiliary-bearing propionate derivative (e.g., an N-propionyl oxazolidinone), a Lewis acid (e.g., TiCl_4 or $\text{Sn}(\text{OTf})_2$), and a hindered base (e.g., N,N-diisopropylethylamine).
- Procedure:
 - The chiral auxiliary-bearing propionate is treated with the Lewis acid and the hindered base at low temperature (e.g., -78°C) in an appropriate solvent like dichloromethane to form a chiral enolate.
 - Propanal is then added to the reaction mixture, and the reaction is allowed to proceed until completion.
 - Workup with a suitable quenching agent (e.g., saturated aqueous ammonium chloride) would yield the aldol adduct.

Step 2: Diastereoselective Reduction and Auxiliary Cleavage

- Objective: To reduce the ketone functionality to a hydroxyl group, establishing the second stereocenter, and to remove the chiral auxiliary.
- Reagents: A reducing agent known for 1,3-syn diastereoselectivity (e.g., sodium borohydride with a chelating agent or a directed reduction protocol), followed by a reagent for auxiliary cleavage (e.g., lithium hydroxide).
- Procedure:
 - The aldol adduct is dissolved in a suitable solvent (e.g., methanol/THF).

- The reducing agent is added at low temperature to control the stereoselectivity of the reduction.
- After the reduction is complete, the chiral auxiliary is cleaved under basic conditions.
- Purification by column chromatography would be necessary to isolate the final product, **(2S,3S)-2-Methyl-1,3-pentanediol**.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be crucial to confirm the structure and stereochemistry. 2D NMR techniques like COSY and HSQC would aid in assigning the proton and carbon signals. The relative stereochemistry could be inferred from the coupling constants between the protons on C2 and C3.
- Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric and diastereomeric purity of the synthesized compound.

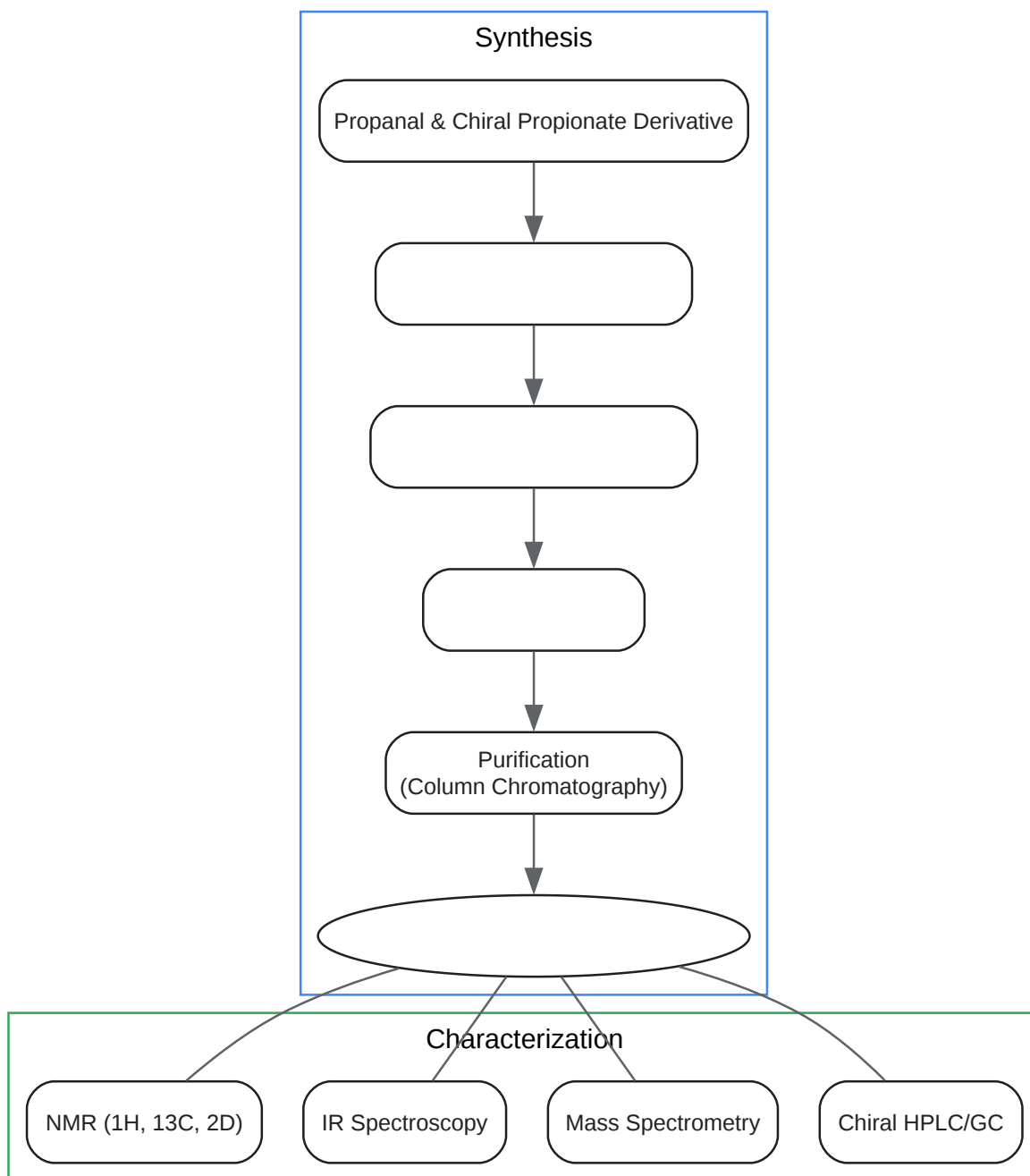
Biological Activity and Applications in Drug Development

Currently, there is no specific information in the public domain regarding the biological activity of **(2S,3S)-2-Methyl-1,3-pentanediol** or its applications in drug development. The 2-methyl-1,3-diol structural motif is present in some polyhydroxylated natural products that exhibit biological activities.^[8] However, the biological relevance of this specific small molecule diol remains an area for future investigation.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the proposed stereoselective synthesis of **(2S,3S)-2-Methyl-1,3-pentanediol**.



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Caption: Proposed workflow for the synthesis and characterization of **(2S,3S)-2-Methyl-1,3-pentanediol**.

Disclaimer: This technical guide has been compiled from publicly available scientific data. Specific experimental protocols and biological activity data for **(2S,3S)-2-Methyl-1,3-pentanediol** are not extensively reported. The proposed synthetic route is based on established methodologies for similar compounds and would require experimental validation.

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